ブチルパラベンナトリウム

概要

説明

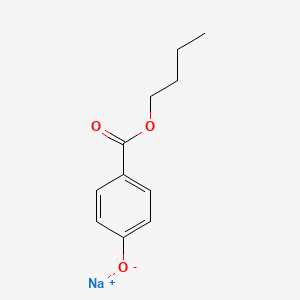

Butylparaben sodium, also known as sodium butyl 4-hydroxybenzoate, is a sodium salt of butylparaben. Butylparaben is a member of the paraben family, which includes methylparaben, ethylparaben, and propylparaben. These compounds are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their effective antimicrobial properties .

科学的研究の応用

Butylparaben sodium has a wide range of applications in scientific research:

Chemistry: Used as a preservative in chemical formulations to prevent microbial contamination.

Biology: Employed in biological studies to investigate its effects on microbial growth and its potential as an antimicrobial agent.

Medicine: Utilized in pharmaceutical formulations to extend the shelf life of products by preventing microbial growth.

Industry: Widely used in the cosmetics and food industries as a preservative to ensure product stability and safety

作用機序

Target of Action

Butylparaben sodium, also known as butyl p-hydroxybenzoate, is an organic compound that has been widely used as an antimicrobial preservative in cosmetics . The primary targets of butylparaben sodium are bacterial and fungal species, where it acts as a bactericidal and fungicidal additive .

Mode of Action

It is proposed to act by inhibiting dna and rna synthesis, and enzymes like atpase and phosphotransferase in some bacterial species . It has also been suggested that butylparaben sodium interferes with membrane transport processes by disrupting the lipid bilayer, possibly causing the leakage of intracellular constituents .

Biochemical Pathways

Butylparaben sodium is known to affect the pentose phosphate pathway, which is crucial for the generation of NADPH and ribose 5-phosphate . NADPH is essential for various cellular processes, including the detoxification of reactive oxygen species, while ribose 5-phosphate is a key component of nucleotides and nucleic acids .

Pharmacokinetics

It is known that butylparaben sodium is absorbed by the skin and gastrointestinal tract and metabolized in the liver and kidney . Some parts of it can retain and accumulate in the body

Action Environment

The action, efficacy, and stability of butylparaben sodium can be influenced by environmental factors. For instance, the presence of butylparaben sodium in ecosystems is mainly related to wastewater discharges . The pH of the environment can also affect the toxicity of butylparaben sodium

生化学分析

Biochemical Properties

Butylparaben sodium plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit the activity of certain enzymes involved in the pentose phosphate pathway, such as glucose 6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase . Additionally, butylparaben sodium interacts with glutathione-dependent enzymes, including glutathione reductase, glutathione peroxidase, and glutathione-S-transferase . These interactions can lead to oxidative stress and tissue damage, as the compound disrupts the natural balance of antioxidant enzyme activities.

Cellular Effects

Butylparaben sodium has been shown to affect various types of cells and cellular processes. It can induce oxidative stress, leading to cellular damage in tissues such as the liver, kidney, brain, and testis . The compound also influences cell signaling pathways and gene expression, potentially mimicking or interfering with natural hormones . This endocrine-disrupting activity can impair reproductive and developmental processes, as well as contribute to carcinogenesis, obesity, diabetes, and neurodegenerative disorders .

Molecular Mechanism

The mechanism of action of butylparaben sodium involves its ability to bind to and inhibit specific enzymes, leading to disruptions in cellular metabolism and antioxidant defense systems . The compound’s estrogen-like activity allows it to interact with hormone receptors, thereby altering gene expression and affecting various physiological processes . Additionally, butylparaben sodium can cause oxidative stress by impairing the function of glutathione-dependent enzymes, leading to an imbalance in cellular redox homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of butylparaben sodium have been observed to change over time. The compound’s stability and degradation can influence its long-term impact on cellular function. Studies have shown that prolonged exposure to butylparaben sodium can lead to cumulative tissue damage and oxidative stress . These long-term effects are particularly concerning in in vitro and in vivo studies, where the compound’s persistence can exacerbate its toxicological impact.

Dosage Effects in Animal Models

The effects of butylparaben sodium vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse outcomes. For instance, studies have shown that butylparaben sodium can cause reproductive toxicity, developmental abnormalities, and tissue damage at higher concentrations . Threshold effects have been observed, indicating that there is a dosage level beyond which the compound’s toxic effects become pronounced.

Metabolic Pathways

Butylparaben sodium is metabolized primarily in the liver and kidney, where it undergoes conjugation with glucuronic acid and sulfate . The compound is also metabolized by esterases in the skin and gastrointestinal tract. These metabolic pathways involve various enzymes and cofactors, which facilitate the conversion of butylparaben sodium into more water-soluble forms for excretion. The compound’s metabolism can affect metabolic flux and alter the levels of certain metabolites in the body .

Transport and Distribution

Within cells and tissues, butylparaben sodium is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver, kidney, and brain, where it exerts its toxic effects . The distribution of butylparaben sodium is influenced by its lipophilic nature, which allows it to penetrate cell membranes and reach various cellular compartments.

Subcellular Localization

Butylparaben sodium’s subcellular localization is critical to its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, butylparaben sodium may localize to the mitochondria, where it can disrupt cellular respiration and induce oxidative stress . Understanding the subcellular localization of butylparaben sodium is essential for elucidating its precise mechanism of action and toxicological effects.

準備方法

Synthetic Routes and Reaction Conditions: Butylparaben sodium is synthesized by the esterification of 4-hydroxybenzoic acid with 1-butanol in the presence of an acid catalyst such as sulfuric acid. The reaction produces butylparaben, which is then neutralized with sodium hydroxide to form butylparaben sodium .

Industrial Production Methods: In industrial settings, the synthesis of butylparaben sodium involves large-scale esterification followed by neutralization. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves:

- Esterification of 4-hydroxybenzoic acid with 1-butanol using sulfuric acid as a catalyst.

- Neutralization of the resulting butylparaben with sodium hydroxide.

- Purification through crystallization or other separation techniques to obtain the final product .

化学反応の分析

Types of Reactions: Butylparaben sodium undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and under acidic or basic conditions, butylparaben sodium can hydrolyze back to 4-hydroxybenzoic acid and 1-butanol.

Oxidation: Butylparaben sodium can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidation products.

Substitution: The aromatic ring in butylparaben sodium can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Hydrolysis: Water, acidic or basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products Formed:

Hydrolysis: 4-hydroxybenzoic acid and 1-butanol.

Oxidation: Various oxidation products depending on the oxidizing agent used.

Substitution: Substituted derivatives of butylparaben sodium.

類似化合物との比較

- Methylparaben

- Ethylparaben

- Propylparaben

- Benzylparaben

Comparison:

- Methylparaben: Shorter alkyl chain, lower molecular weight, and slightly different solubility properties.

- Ethylparaben: Similar antimicrobial properties but with a shorter alkyl chain compared to butylparaben.

- Propylparaben: Similar to butylparaben but with a shorter alkyl chain, affecting its solubility and antimicrobial efficacy.

- Benzylparaben: Contains a benzyl group, which influences its solubility and antimicrobial properties .

Butylparaben sodium is unique due to its balance of antimicrobial efficacy and solubility, making it a versatile preservative in various applications.

特性

CAS番号 |

36457-20-2 |

|---|---|

分子式 |

C11H14O3.Na C11H14NaO3 |

分子量 |

217.22 g/mol |

IUPAC名 |

sodium;4-butoxycarbonylphenolate |

InChI |

InChI=1S/C11H14O3.Na/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;/h4-7,12H,2-3,8H2,1H3; |

InChIキー |

HEMWUBDOXTTXSX-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC=C(C=C1)[O-].[Na+] |

正規SMILES |

CCCCOC(=O)C1=CC=C(C=C1)O.[Na] |

Key on ui other cas no. |

36457-20-2 |

ピクトグラム |

Corrosive; Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does butylparaben sodium impact algae, and how does this compare to its effects on mammalian cells?

A1: Research suggests butylparaben sodium negatively affects the microalgae Dunaliella tertiolecta, decreasing chlorophyll and carotenoid content, viable algal cells, and superoxide dismutase (SOD) and catalase (CAT) activities []. Interestingly, while butylparaben sodium shows toxicity to mammalian MCF-10A cells, it has a smaller effect on normal hepatocytes (HL7702 cells) with an EC50 value of 215.97 mg L-1 []. This suggests varying sensitivities to the compound depending on cell type and potentially highlights the importance of using diverse model organisms in toxicity studies.

Q2: What is the dissociation behavior of butylparaben sodium in water, and how does this relate to its structure?

A2: Studies analyzing the electrical conductivities of butylparaben sodium in water revealed key information about its dissociation []. The research indicates that butylparaben sodium dissociates in water, and by analyzing the temperature dependence of the dissociation constant, researchers determined that both enthalpy and entropy contribute significantly to the Gibbs free energy of this process []. This information is crucial for understanding the behavior of butylparaben sodium in aqueous solutions, which is relevant to its use as a preservative in various products.

Q3: Can you elaborate on the potential environmental impact of butylparaben sodium based on its effects on Dunaliella tertiolecta?

A3: While the research [] focuses on the toxicity of butylparaben sodium to Dunaliella tertiolecta as a preliminary screening tool, it raises important questions about its potential environmental impact. The negative effects observed on algal growth and enzymatic activity suggest that butylparaben sodium, if released into aquatic environments, could disrupt algal communities. This disruption might have cascading effects on the ecosystem, potentially impacting other organisms that rely on algae as a food source or for oxygen production. Further research is needed to fully understand the long-term ecological consequences of butylparaben sodium release and to develop strategies for its mitigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)